N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide
Description
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide is a synthetic indole derivative characterized by a 4-fluorophenyl-substituted indole core, a thioethyl linker, and a 4-methoxybenzamide moiety. This compound combines structural motifs associated with bioactivity, including fluorinated aromatic systems (common in pharmaceuticals due to enhanced metabolic stability) and sulfur-containing linkers (which influence lipophilicity and binding interactions).
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-29-19-12-8-17(9-13-19)24(28)26-14-15-30-23-20-4-2-3-5-21(20)27-22(23)16-6-10-18(25)11-7-16/h2-13,27H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRFRMTHKQYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and related fields.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has shown efficacy against various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
- In vitro studies suggest that it may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
-
Inflammatory Response Modulation :
- The compound may influence inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The indole and fluorophenyl groups may interact with various enzymes and receptors, modulating their activity.
- Cell Signaling Pathways : It is hypothesized that the compound can affect key cellular signaling pathways, leading to altered gene expression related to growth, survival, and inflammation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. |
| Antimicrobial Evaluation | Showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent. |
| Inflammation Model | In vivo studies indicated a reduction in IL-1β levels in LPS-induced inflammation models, supporting its role as an anti-inflammatory agent. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Indole Derivative Preparation : Starting with 4-fluorophenyl derivatives.
- Thioether Formation : Reaction with thiol reagents under controlled conditions.
- Amide Coupling : Final formation of the amide bond using coupling agents like EDCI.
Comparison with Similar Compounds
Structural Analogues in the Indole-Benzamide Family
Key analogs include N-(2-(1H-indol-3-yl)ethyl)-aromatic benzamides (), which share the indole-ethyl-benzamide backbone but differ in substituents.
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- The 4-methoxy group in compound 16 reduces melting points compared to chloro or naphthyl substituents, likely due to decreased crystallinity from the electron-donating methoxy group.
- The thioethyl linker in the target compound may further lower melting points compared to compound 16 due to increased conformational flexibility.
Sulfur-Containing Linkers and Heterocycles
The thioethyl (-S-CH2-CH2-) linker distinguishes the target compound from analogs with ether or alkyl linkers.
Table 2: Impact of Sulfur Linkers on Spectral and Physical Properties
Key Observations :
- The thioethyl linker’s C=S stretching vibrations (~1250 cm⁻¹) align with triazole-thiones in , suggesting similar electronic environments.
Fluorinated Aromatic Systems
The 4-fluorophenyl group on the indole core is a critical feature shared with compounds in , and 6.
Table 3: Fluorine Substitution Patterns and Bioactivity
Key Observations :
- Fluorine at the para position enhances metabolic stability and electronegativity, influencing receptor binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide, and how can reaction efficiency be monitored?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the 4-fluorophenyl-substituted indole core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Thioether linkage : Introduce the thioethyl group using a nucleophilic substitution reaction between 2-mercaptoethylamine and a halogenated indole intermediate. Reaction conditions (e.g., DMF, 60°C) and catalysts (e.g., triethylamine) are critical for yield optimization .
- Amide coupling : Attach the 4-methoxybenzoyl moiety via carbodiimide-mediated coupling (e.g., DCC/HOBt) under inert atmosphere to prevent hydrolysis .
- Monitoring : Use TLC (30% ethyl acetate/hexane) and HPLC for reaction progress. Confirm purity via NMR (¹H/¹³C) and HRMS .
Q. How is the structural identity of this compound validated, and what analytical techniques are recommended?
- Methodology :
- Spectroscopic characterization :
- ¹H NMR : Key signals include the indole NH (~12 ppm), methoxy singlet (~3.8 ppm), and fluorophenyl aromatic protons (~7.2–7.8 ppm) .
- HRMS : Exact mass calculation (e.g., [M+H]⁺) to confirm molecular formula .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking of indole/fluorophenyl groups) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In vitro screening :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
- Target engagement : Fluorescence polarization assays to study binding affinity for kinases or receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Modifications : Synthesize analogs with:
- Varying substituents on the benzamide (e.g., replacing methoxy with ethoxy or halogens) .
- Alternative aryl groups on the indole (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
- Assays : Compare bioactivity across analogs using dose-response curves and computational docking (e.g., AutoDock Vina) to identify critical binding motifs .
- Data table :
| Modification | IC₅₀ (Cancer) | COX-2 Inhibition (%) |
|---|---|---|
| 4-Methoxybenzamide | 2.1 µM | 78% |
| 4-Ethoxybenzamide | 3.5 µM | 65% |
| 4-Chlorobenzamide | 1.8 µM | 82% |
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Purity validation : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Methodology :
- Pull-down assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., TLR4 or EGFR) over 100 ns trajectories to assess binding stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis of indole intermediates .
- Crystallization : Employ anti-solvent crystallization (e.g., water in DMSO) to isolate enantiomerically pure product .
- Quality control : Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Methodological Considerations
Q. How should researchers design experiments to assess metabolic stability and toxicity?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- Toxicology :
- Ames test : Assess mutagenicity in Salmonella strains .
- hERG assay : Patch-clamp studies to evaluate cardiac toxicity risk .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodology :
- LogP calculation : Use MarvinSketch or SwissADME to predict lipophilicity .
- Solubility : Employ COSMO-RS for aqueous solubility estimation under physiological pH .
- Data table :
| Property | Predicted Value |
|---|---|
| LogP | 3.8 |
| Water Solubility (mg/L) | 12.4 |
| PSA (Ų) | 85.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
